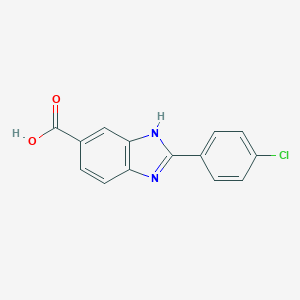

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEDCUOAVSSAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406808 | |

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174422-14-1 | |

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174422-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The benzimidazole scaffold forms via Schiff base intermediacy. 3,4-Diaminobenzoic acid reacts with 4-chlorobenzaldehyde in tetrahydrofuran (THF) under catalytic oxidative conditions. A molybdenum-based catalyst, MoO₂(HL)(H₂O)(DMF) (8 mol%), and anhydrous magnesium sulfate facilitate dehydrogenation and cyclization. The reaction proceeds at 0°C to room temperature over 7 hours, achieving 85–90% yield.

Critical Parameters :

-

Stoichiometry : A 1:1.2 molar ratio of diamine to aldehyde minimizes unreacted starting material.

-

Solvent : THF ensures homogeneity and moderates reaction exothermicity.

-

Workup : Ethyl acetate extraction followed by silica gel chromatography (petroleum ether/ethyl acetate, 2:1) isolates the product.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Single-Step Synthesis from Carboxylic Acid Precursors

Heating 4-chlorobenzoic acid with o-phenylenediamine derivatives in PPA at 120°C for 6 hours induces cyclodehydration. This method avoids aldehydes, instead leveraging the carboxylic acid’s carbonyl for imidazole ring formation.

Optimization Insights :

-

Temperature Control : Exceeding 130°C promotes decarboxylation, reducing yield.

-

PPA Volume : A 5:1 (w/w) PPA-to-substrate ratio ensures complete dissolution and efficient cyclization.

-

Yield : 70–75% with 95% purity after recrystallization (ethanol/water, 70:30 v/v).

Nitro Reduction and Oxidation Strategy

Multi-Step Functionalization

For substrates lacking pre-installed carboxylic acids, nitro-to-carboxylic acid conversion post-cyclization is viable:

-

Nitro Intermediate Synthesis :

React 4-chloroaniline with 3-nitro-4-aminobenzoic acid in acetic acid under reflux. The nitro group is introduced para to the amine. -

Catalytic Hydrogenation :

Reduce the nitro group to amine using H₂/Pd-C (10 atm, 50°C, 12 hours). -

Oxidation to Carboxylic Acid :

Treat with KMnO₄ in acidic medium (H₂SO₄, 80°C, 4 hours) to oxidize the methyl group to carboxylic acid.

Yield : 65–70% over three steps.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation (150°C, 300 W, 30 minutes) in dimethylformamide (DMF) with p-toluenesulfonic acid (PTSA) catalyst enhances reaction kinetics. This method reduces side products like N-alkylated derivatives.

Advantages :

-

Time Efficiency : 30 minutes vs. 7 hours for conventional methods.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Catalytic Cyclization | 3,4-Diaminobenzoic acid, 4-Cl-benzaldehyde | MoO₂ catalyst, THF, MgSO₄ | 85–90 | 98 | High yield, mild conditions |

| PPA Cyclodehydration | 4-Cl-benzoic acid, o-phenylenediamine | PPA, 120°C | 70–75 | 95 | Single-step, no aldehydes |

| Nitro Oxidation | 4-Cl-aniline, 3-nitro-4-aminobenzoic acid | H₂/Pd-C, KMnO₄ | 65–70 | 90 | Functional group flexibility |

| Microwave-Assisted | 3,4-Diaminobenzoic acid, 4-Cl-benzaldehyde | PTSA, DMF, 150°C | 80–82 | 97 | Rapid synthesis |

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Large-scale synthesis employs continuous flow systems to address exothermicity and mixing challenges:

-

Reactor Setup : Two inlets feed 3,4-diaminobenzoic acid (in THF) and 4-chlorobenzaldehyde (in THF with catalyst) into a heated (50°C) tubular reactor.

-

Residence Time : 20 minutes ensures >95% conversion.

-

Downstream Processing : In-line liquid-liquid extraction and centrifugal crystallization achieve 90% recovery.

Purification and Characterization

Chromatographic and Crystallization Techniques

Análisis De Reacciones Químicas

Types of Reactions

2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while reduction can produce benzimidazole-5-methanol.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with benzodiazole structures exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that benzodiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorophenyl group may enhance these effects by improving solubility and bioavailability .

- Antimicrobial Properties : Some derivatives of benzodiazoles have demonstrated antimicrobial activity against various pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : There is evidence suggesting that benzodiazole compounds can modulate inflammatory pathways, indicating potential use in treating inflammatory diseases .

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable scaffold in drug development:

- Drug Design : Its ability to interact with biological targets suggests that it can be used as a lead compound for synthesizing new drugs aimed at cancer, bacterial infections, or inflammatory conditions.

- Pharmacokinetics Studies : Understanding the pharmacokinetic profile of this compound can help researchers optimize its efficacy and safety profile for therapeutic use.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzodiazoles, including this compound. They found that certain modifications significantly enhanced anticancer activity against breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the chlorophenyl group contributed to increased potency due to improved interactions with the target proteins involved in cell proliferation .

Case Study 2: Antimicrobial Activity

A study published in Bioorganic & Medicinal Chemistry Letters explored the antimicrobial properties of various benzodiazole derivatives. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This positions it as a promising candidate for further development into an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

2-(4-Hydroxyphenyl)-1H-Benzimidazole-5-Carboxylic Acid

- Molecular Formula : C₁₄H₁₀N₂O₃

- Molecular Weight : 254.24 g/mol

- CAS No.: 174533-98-3 .

- Key Differences :

- Substituent : Hydroxyl (-OH) replaces chlorine (-Cl) on the phenyl group.

- Impact :

- Solubility : Increased polarity due to -OH enhances water solubility compared to the chloro analog.

- Stability : Susceptible to oxidation, unlike the chloro derivative.

Pyrazole-Based Analogs

a. 5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-1H-Pyrazole-3-Carboxylic Acid

- Molecular Formula : C₁₇H₁₁Cl₃N₂O₂

- Molecular Weight : 397.64 g/mol

- Key Features : Pyrazole core with multiple halogen substitutions (Cl, F) and a methyl group .

- Comparison: Heterocycle: Pyrazole (5-membered ring with two adjacent N atoms) vs. benzimidazole (6-membered fused ring). Crystallography: Exhibits intramolecular O-H⋯O hydrogen bonds and π-π stacking, similar to the benzimidazole analog .

b. 1-(4-Chlorophenyl)-3-(2,4-Dichloro-5-Fluorophenyl)-1H-Pyrazole-5-Carboxylic Acid

Structural and Functional Analysis

Substituent Effects

Heterocycle Comparison

- Benzimidazole : Aromatic, planar structure with conjugated π-system; ideal for intercalation or enzyme active-site binding.

- Pyrazole : Smaller ring with adjacent N atoms; offers conformational flexibility for diverse interactions.

Q & A

How can researchers optimize the synthesis of 2-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthetic routes for benzodiazole derivatives typically involve condensation reactions between substituted anilines and carboxylic acid precursors. For this compound, key steps include:

- Intermediate Formation : Cyclization of 4-chloroaniline derivatives with carboxylic acid intermediates under acidic or catalytic conditions. Evidence from analogous benzimidazole syntheses (e.g., 2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid) highlights the use of refluxing ethanol with catalytic HCl to promote cyclization .

- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine to carboxylic acid) and reaction time (24–48 hours) can enhance yield. Contaminants like unreacted starting materials are minimized via gradient column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Purity Control : Recrystallization from ethanol/water mixtures (70:30 v/v) is effective for removing polar byproducts .

What are the critical considerations for X-ray crystallographic characterization of this compound?

Advanced Research Question

Methodological Answer:

Crystallographic analysis requires:

- Crystal Quality : Slow evaporation of saturated solutions in DMSO/water (1:3) at 4°C produces diffraction-quality crystals. Avoid rapid cooling to prevent lattice defects .

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 295 K. Monitor the R-factor (<0.06) for reliability .

- Structural Analysis : Key parameters include bond angles (e.g., C–N–C in the benzodiazole ring: ~119.5°) and torsion angles (e.g., Cl–C–C–N: ~176.8°), which validate molecular geometry .

Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

Methodological Answer:

- FTIR Spectroscopy : Confirm functional groups via characteristic peaks:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid proton (δ ~12.5 ppm, broad) .

- ¹³C NMR : Carbonyl carbon (δ ~170 ppm) and chlorophenyl carbons (δ 125–135 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 273.05) .

How should researchers design experiments to evaluate the biological activity of this compound?

Advanced Research Question

Methodological Answer:

- Target Selection : Prioritize enzymes/receptors with known interactions with benzodiazole derivatives (e.g., kinase inhibitors or GPCR antagonists) .

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., halogen substitution at the 4-position) to assess impact on potency .

How can contradictions between spectroscopic data and computational modeling results be resolved?

Advanced Research Question

Methodological Answer:

- Data Validation : Cross-check experimental NMR/FTIR with density functional theory (DFT)-calculated spectra (B3LYP/6-31G* basis set). Discrepancies in chemical shifts >0.5 ppm may indicate conformational flexibility .

- Crystallographic Benchmarking : Use experimentally determined bond lengths/angles (e.g., C–C: 1.453 Å) to refine computational models .

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in spectral datasets .

What strategies mitigate degradation of this compound during long-term storage?

Basic Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.